N-(4-fluoro-3-nitrophenyl)-2-phenoxybenzamide

Description

Contextualization within Amide-Containing Compounds Research

The amide functional group is a cornerstone of organic and medicinal chemistry, recognized for its prevalence in a vast number of pharmaceuticals, natural products, and biologically active molecules. nanobioletters.com It is estimated that over 25% of all marketed drugs contain at least one amide bond, underscoring its importance as a key structural motif in drug design. bohrium.com The stability of the amide bond, coupled with its ability to participate in hydrogen bonding, makes it a critical component for molecular recognition and interaction with biological targets. nih.gov The research into amide-containing compounds is a dynamic field, constantly evolving with the development of new synthetic methodologies that allow for the creation of diverse molecular architectures with a wide range of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties. nih.govqmul.ac.uk

Historical Context of Phenoxybenzamide Derivative Exploration

The exploration of phenoxybenzamide derivatives has historical roots in the broader investigation of pharmacologically active amides and ethers. While the specific timeline for the discovery of the 2-phenoxybenzamide (B1622244) core is not extensively documented in early literature, the foundational synthesis techniques, such as the Ullmann condensation for forming diaryl ethers, were developed in the early 20th century. wikipedia.orgorganic-chemistry.org This reaction, involving the copper-catalyzed coupling of an aryl halide with a phenol, provided a viable pathway to the phenoxy moiety. mdpi.comnih.gov The subsequent formation of the amide linkage, a well-established transformation in organic synthesis, would have been a logical step in the creation of these scaffolds. Early drug discovery often involved the systematic modification of known bioactive molecules, and it is plausible that phenoxybenzamide derivatives emerged from such exploratory efforts. A notable compound in this broader class is Phenoxybenzamine (B1677643), a non-selective, irreversible alpha-adrenergic antagonist, which highlights the early interest in the pharmacological potential of molecules containing a phenoxy group linked to an amine-related structure. researchgate.netwikipedia.org

Structural Features and Nomenclatural Considerations for N-(4-fluoro-3-nitrophenyl)-2-phenoxybenzamide

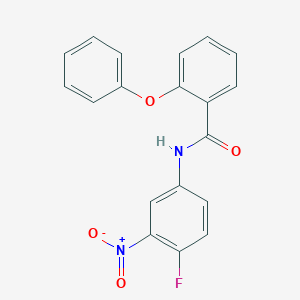

The chemical structure of this compound is characterized by several key features that influence its properties. The molecule is built upon a central benzamide (B126) core, where the benzene (B151609) ring is substituted at the 2-position with a phenoxy group (-OPh). The amide nitrogen is substituted with a 4-fluoro-3-nitrophenyl group.

According to IUPAC nomenclature guidelines, the name is systematically constructed. qmul.ac.uklibretexts.orgqmul.ac.uk The parent structure is identified as a benzamide. The "2-phenoxy" prefix indicates the presence of a phenoxy group attached to the second carbon of the benzamide's benzene ring. The "N-(4-fluoro-3-nitrophenyl)" part of the name specifies that a substituted phenyl ring is attached to the nitrogen atom of the amide. The locants "4-fluoro" and "3-nitro" denote the positions of the fluorine and nitro substituents on this N-phenyl ring, respectively.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Scaffold | 2-Phenoxybenzamide |

| Amide Type | Secondary Amide |

| Substituent on Nitrogen | 4-fluoro-3-nitrophenyl group |

| Substituent on Benzamide Ring | 2-phenoxy group |

| Key Functional Groups | Amide, Ether, Nitro Group, Fluoro Group |

The presence of electron-withdrawing groups (the nitro and fluoro substituents) on the N-phenyl ring, as well as the ether linkage, are expected to significantly influence the molecule's electronic properties, conformation, and potential for intermolecular interactions.

Significance of the 2-Phenoxybenzamide Core in Contemporary Medicinal Chemistry Research

The 2-phenoxybenzamide scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a wide range of biological activities. Its significance lies in its ability to serve as a versatile template for the design of inhibitors targeting various enzymes and receptors. For instance, derivatives of the 2-phenoxybenzamide core have been investigated for their potent antiplasmodial activity, showing promise in the development of new treatments for malaria. researchgate.netresearchgate.net

Furthermore, this scaffold has been utilized in the design of dual inhibitors, such as those targeting both Raf kinases and histone deacetylases (HDACs), which are implicated in cancer progression. nih.gov The rigid yet adaptable nature of the 2-phenoxybenzamide core allows for the strategic placement of substituents to optimize binding affinity and selectivity for specific biological targets. The 2-phenoxybenzamide scaffold is also found in compounds with antibacterial and antitumor effects. nih.gov The continued exploration of this core structure in drug discovery programs highlights its importance and potential for the development of novel therapeutic agents.

An in-depth look at the synthetic strategies for a complex benzamide derivative reveals a multi-step process reliant on precise chemical transformations. The synthesis of this compound and its analogues involves carefully orchestrated reactions to form the core benzamide linkage, construct the diaryl ether moiety, and introduce specific functional groups onto the phenyl rings. This article explores the key synthetic methodologies and chemical transformations central to the preparation of these compounds.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2O4/c20-16-11-10-13(12-17(16)22(24)25)21-19(23)15-8-4-5-9-18(15)26-14-6-2-1-3-7-14/h1-12H,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUUDUATUIEGPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of Phenoxybenzamide Derivatives

Influence of Substitutions on the N-Phenyl Ring (Fluoro, Nitro, Trifluoromethyl) on Biological Activities

Substitutions on the N-phenyl ring of phenoxybenzamide derivatives have a profound impact on their biological profiles. The electronic and steric properties of these substituents can modulate the compound's interaction with its biological target.

The introduction of electron-withdrawing groups on the N-phenyl ring, such as fluoro, nitro, and trifluoromethyl groups, has been a key area of investigation in the SAR of phenoxybenzamides. For instance, in a series of 2-phenoxybenzamides developed as antiplasmodial agents, the substitution pattern on the anilino (N-phenyl) partial structure was found to strongly influence both the activity and cytotoxicity of the compounds.

A comparative analysis of derivatives reveals the nuanced effects of these substituents. For example, the compound 2-(4-Fluorophenoxy)-N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide showcases the presence of a nitro group at the meta position of the N-phenyl ring. The biological activity of this compound and its analogs indicates that the nature and position of the substituent are critical. For instance, the reduction of a nitro group to an amino group can lead to a significant decrease in activity, as observed in some antiplasmodial phenoxybenzamide derivatives. This suggests that the strong electron-withdrawing nature of the nitro group is beneficial for the observed biological activity.

The presence of a trifluoromethyl group, another potent electron-withdrawing substituent, also plays a significant role in the biological activity of various benzamides. This group can enhance metabolic stability and improve membrane permeability due to its lipophilic nature. The interplay between fluoro, nitro, and trifluoromethyl groups on the N-phenyl ring allows for the fine-tuning of the electronic properties of the molecule, which in turn affects its target engagement.

The following table summarizes the impact of substitutions on the N-phenyl ring on the antiplasmodial activity of selected phenoxybenzamide derivatives against P. falciparum NF54.

| Compound Name | N-Phenyl Ring Substituents | IC₅₀ (µM) | Reference |

| 2-(4-Fluorophenoxy)-N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide | 3-Nitro | - | |

| N-(3-Aminophenyl)-2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamide | 3-Amino | 51.85 | |

| tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate | 4-(N-Boc-piperazinyl) | 0.2690 |

Impact of Substitutions on the Phenoxy Ring on Pharmacological Profiles

Substitutions on the phenoxy ring also play a crucial role in determining the pharmacological profiles of phenoxybenzamide derivatives. The phenoxy moiety can influence the compound's conformation, lipophilicity, and potential for hydrogen bonding, all of which are important for its interaction with biological targets.

In studies of 2-phenoxybenzamides with antiplasmodial activity, the effect of substituents on the phenoxy ring was systematically evaluated. It was observed that a 4-fluorophenoxy substituent generally has an advantageous effect on the biological activity. For instance, replacement of the 4-fluorophenoxy group with an unsubstituted phenoxy group resulted in a noticeable decrease in antiplasmodial activity. This highlights the favorable contribution of the fluorine atom at the para position of the phenoxy ring.

The fluorine atom, being highly electronegative, can alter the electronic distribution of the phenoxy ring and potentially engage in hydrogen bonding interactions with the target protein. Furthermore, its small size means it is unlikely to cause significant steric hindrance. The substitution of the 4-fluorophenoxy moiety with a hydrogen atom led to a compound with only moderate activity, further emphasizing the importance of the aryloxy substituent for potent biological action.

The table below illustrates the effect of substitutions on the phenoxy ring on the antiplasmodial activity of selected phenoxybenzamide derivatives.

| Compound Name | Phenoxy Ring Substituent | IC₅₀ (µM) | Reference |

| tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate | 4-Fluoro | 0.2690 | |

| tert-butyl-4-{4-[2-phenoxy-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate | Unsubstituted | 1.222 | |

| N-(4-(N-Boc-piperazinyl)phenyl)-3-(trifluoromethyl)benzamide | Hydrogen (no phenoxy) | 3.738 |

Role of the Amide Linker and its Conformational Flexibility in Biological Efficacy

Amide bonds are known to have a planar character due to the delocalization of the nitrogen lone pair into the carbonyl group, which results in a significant rotational barrier. This leads to the existence of cis and trans conformers. For N-aryl amides, the trans conformation is generally favored due to reduced steric clash between the aryl ring and the carbonyl oxygen. The conformational flexibility of the amide linker can be influenced by the electronic nature of the substituents on the adjacent aromatic rings. Electron-withdrawing groups can increase the rotational barrier of the C-N amide bond.

The specific orientation of the N-phenyl and phenoxybenzamide moieties, dictated by the amide linker's conformation, is crucial for fitting into the binding site of the target protein. Molecular modeling studies on various benzamide (B126) series have shown that low-energy conformations are often the receptor-bound conformations. An extended conformation of the amide side chain is often concluded to be the bioactive conformation for receptor-bound benzamides. The ability of the amide linker to adopt and maintain a specific, low-energy conformation that is complementary to the biological target is a key determinant of the compound's potency.

Steric and Electronic Effects Governing Compound Potency

The potency of phenoxybenzamide derivatives is governed by a delicate interplay of steric and electronic effects of their substituents. These effects influence the molecule's ability to bind to its target, as well as its pharmacokinetic properties.

Electronic Effects: The electronic properties of substituents, often quantified by parameters like the Hammett constant, have a significant impact on activity. As discussed, electron-withdrawing groups on the N-phenyl ring, such as nitro and trifluoromethyl groups, are often associated with enhanced biological activity in phenoxybenzamide series. These groups can modulate the acidity of the N-H proton of the amide and influence the electronic distribution across the entire molecule, which can be critical for target recognition. For instance, an increase in the electron-withdrawing effect can enhance the reaction rate in some biological processes.

Steric Effects: The size and shape of substituents, or their steric effects, are also paramount. Bulky substituents can either enhance binding by promoting favorable van der Waals interactions or decrease activity due to steric hindrance, preventing the molecule from fitting into the binding pocket. The substitution pattern on the anilino partial structure of 2-phenoxybenzamides has been shown to be strongly dependent on the size of the substituents. For example, the position of a substituent (ortho, meta, or para) can have a dramatic effect on activity due to steric clashes with the target protein. In some cases, steric hindrance is exploited to modulate the conformation of a molecule, which can in turn influence its electronic properties and biological activity.

The synergistic combination of favorable electronic and steric properties is essential for achieving high potency. A quantitative description of these properties is crucial for establishing robust structure-activity relationships and for the rational design of new, more effective phenoxybenzamide-based therapeutic agents.

Biological Activities and Mechanistic Investigations of Phenoxybenzamide Derivatives

Antimicrobial Activities

Investigation of Antimicrobial Mechanisms (e.g., molecular docking against specific microbial enzymes like tyrosyl-tRNA synthetase or sterol 14-α demethylase)

The investigation of antimicrobial mechanisms for phenoxybenzamide derivatives often employs computational techniques like molecular docking to predict how these compounds might interact with specific microbial targets. researchgate.net This approach helps to elucidate the potential mode of action at a molecular level. Two such important targets in microbes are tyrosyl-tRNA synthetase and sterol 14-α demethylase.

Tyrosyl-tRNA Synthetase (TyrRS): As an essential enzyme in protein synthesis, TyrRS is a promising target for the development of new antibiotics. nih.gov It is responsible for attaching the amino acid tyrosine to its corresponding tRNA molecule, a critical step in translating the genetic code into proteins. nih.gov Inhibitors of this enzyme can effectively halt bacterial growth. Molecular docking studies can be used to model the binding of phenoxybenzamide derivatives into the active site of bacterial TyrRS. These simulations can predict binding affinities and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and amino acid residues of the enzyme, providing a rationale for its potential inhibitory activity. nih.govmdpi.com

Sterol 14-α Demethylase (CYP51): This enzyme is a critical component in the biosynthesis of sterols, such as ergosterol in fungi and other essential sterols in protozoa. nih.govmdpi.com Sterols are vital for maintaining the integrity and function of microbial cell membranes. mdpi.com Sterol 14-α demethylase, a cytochrome P450 enzyme, is the target for azole antifungal drugs. drugbank.comnih.gov Molecular docking can be utilized to explore how phenoxybenzamide derivatives might fit into the active site of CYP51. pdbj.org By simulating the interaction, researchers can assess the potential of these compounds to inhibit the enzyme, thereby disrupting sterol production and compromising the microbial cell membrane. nih.gov The insights gained from such in silico studies are valuable for guiding the synthesis and optimization of new derivatives with enhanced antimicrobial potency. nih.gov

Antitubercular Activities (Relevant to Phenoxyacetamide Analogues)

The phenoxyacetamide scaffold has been identified as a promising framework for the development of novel agents against Mycobacterium tuberculosis. nih.gov

A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which are analogues of phenoxybenzamide, have been synthesized and evaluated for their in vitro antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. nih.govnih.gov The inhibitory potency was determined using a microdilution method, with the Minimum Inhibitory Concentration (MIC) values recorded. nih.gov

Several of these compounds demonstrated moderate to potent activity. nih.gov Notably, the derivative 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide was found to be the most potent inhibitor in the series, exhibiting an MIC value of 4 µg/mL against both the standard H37Rv strain and a rifampin-resistant clinical isolate. nih.govnih.gov The activities of selected compounds from this series are presented below.

| Compound ID | Substituent (R) on N-phenyl ring | MIC (µg/mL) against M. tuberculosis H37Rv |

| 3a | H | 32 |

| 3d | 2-Cl | 16 |

| 3g | 2-Br | 16 |

| 3j | 2-CH3 | 32 |

| 3m | 2-NO2 | 4 |

| 3p | 4-NO2 | 8 |

| (Data sourced from Molecules 2012, 17(2), 2019-2030) nih.gov |

Analysis of the structure-activity relationships (SAR) within the 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide series allows for the identification of key structural features, or pharmacophores, that are important for antitubercular activity. The core 2-phenoxy-N-phenylacetamide structure serves as a viable scaffold for developing antitubercular agents. nih.gov

Several key observations can be made:

Nitro Group: The presence of a nitro group on the N-phenyl ring appears to be beneficial for activity. The most potent compounds in the series featured a nitro substituent. nih.gov

Substituent Position: The position of substituents on the N-phenyl ring influences potency. For instance, a nitro group at the 2-position (ortho) resulted in higher activity (MIC of 4 µg/mL) compared to a nitro group at the 4-position (para) (MIC of 8 µg/mL). nih.gov

Halogen Substitution: The introduction of halogens like chlorine and bromine at the 2-position of the N-phenyl ring led to compounds with good activity (MIC of 16 µg/mL). nih.gov

These findings suggest that an electron-withdrawing group, particularly a nitro group, on the N-phenylacetamide portion of the molecule is a key pharmacophoric feature for enhancing activity against Mycobacterium tuberculosis. The general scaffold of phenothiazine has also been noted for its effectiveness against both susceptible and resistant strains of M. tuberculosis. nih.gov

Anticonvulsant Activities (Relevant to Substituted Phenoxybenzamide Derivatives)

Derivatives of the phenoxybenzamide structure have been investigated for their potential as anticonvulsant agents.

The evaluation of anticonvulsant activity relies on a variety of established in vivo and in vitro experimental models. ijnrph.comnih.gov

In vitro Models: These models use isolated biological systems to study the cellular and molecular mechanisms of action. ijnrph.com A common in vitro method involves using hippocampal slices. slideshare.net This system allows researchers to study neuronal excitability and synaptic activity directly, and to quantify a drug's effect on this activity in a controlled environment, free from the systemic effects present in a whole organism. slideshare.net

A prominent mechanistic hypothesis for the anticonvulsant activity of some phenoxybenzamide-related structures involves their interaction with benzodiazepine receptors. nih.govnih.gov Benzodiazepines are a well-known class of drugs that exert their effects, including anticonvulsant actions, by modulating the function of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain. nih.gov

Studies on certain 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives, which share structural similarities with phenoxybenzamides, suggest they may act as benzodiazepine receptor agonists. nih.gov The key structural features required for binding to this receptor include an aromatic ring and a nearby proton-accepting group. The presence of a second, out-of-plane aromatic ring can further enhance binding affinity. nih.gov

The anticonvulsant effect of one such derivative was significantly reduced by flumazenil, a known benzodiazepine antagonist. This finding provides strong evidence that the compound's anticonvulsant activity is mediated through benzodiazepine receptors. nih.gov Conformational analysis and superimposition studies have shown that the low-energy conformations of these active compounds can successfully match the key pharmacophoric features of known benzodiazepine agonists like estazolam. nih.gov

Other Emerging Biological Activities

Recent research into phenoxybenzamide and its related chemical structures has unveiled a range of potential therapeutic applications beyond their initially investigated roles. These emerging biological activities highlight the versatility of the phenoxybenzamide scaffold and its derivatives, suggesting new avenues for drug discovery and development. Investigations have primarily focused on the osteoblastogenic and osteogenic effects of related diphenylether derivatives, their potential as enzyme inhibitors, and the activity of aryloxy phenol intermediates as non-nucleoside reverse transcriptase inhibitors.

Osteoblastogenic and Osteogenic Effects (for related diphenylether derivatives)

A significant area of emerging research is the potential of diphenylether derivatives, which share a core structural similarity with phenoxybenzamide, to promote bone formation. Osteoporosis, a condition characterized by an imbalance between bone formation by osteoblasts and bone resorption by osteoclasts, currently has limited oral treatment options that stimulate bone growth. jst.go.jpdigitellinc.com Studies have identified a series of diphenylamine and diphenylether derivatives that actively promote the differentiation of osteoblasts. jst.go.jp

In comparative studies, the diphenylether structure was found to be a more effective scaffold for osteoblastogenic compounds than the related diphenylamine structure. jst.go.jp Specific diphenylether derivatives demonstrated potent promotion of osteoblast differentiation and were shown to increase bone-type alkaline phosphatase activity in preclinical models. jst.go.jpdigitellinc.com Furthermore, micro-computed tomography analysis revealed that these compounds increased femoral cortical bone volume and mineral content. jst.go.jp These findings suggest that diphenylether derivatives represent a promising new class of oral osteogenic agents. digitellinc.com

Table 1: Osteoblastogenic and CDK8 Inhibitory Activities of Selected Diphenylether Derivatives

| Compound | Osteoblast Differentiation (EC200, nM) | CDK8 Inhibition (IC50, nM) |

|---|---|---|

| 13a | 11.3 | 2.5 |

| 13g | 31.1 | 7.8 |

| 13h | 12.3 | 3.9 |

Data sourced from a study on diphenylamine and diphenylether derivatives. jst.go.jp

Enzyme Inhibition Potential (e.g., succinate dehydrogenase, CDK8)

The phenoxybenzamide scaffold and its derivatives are also being investigated for their ability to inhibit specific enzymes implicated in various disease processes.

Cyclin-Dependent Kinase 8 (CDK8) Inhibition: Recent studies have strongly linked the osteoblastogenic effects of diphenylether derivatives to their potent inhibition of Cyclin-Dependent Kinase 8 (CDK8). jst.go.jpdigitellinc.com CDK8 is a regulatory kinase associated with the Mediator complex, which plays a crucial role in the regulation of RNA polymerase II transcription. nih.govpatsnap.com The dysregulation of CDK8 has been implicated in various cancers, making it an attractive therapeutic target. patsnap.com

Research has shown a direct correlation between the CDK8 inhibitory activity of diphenylether derivatives and their ability to promote osteoblast differentiation. jst.go.jp For instance, several diphenylether compounds exhibited potent, low nanomolar inhibition of CDK8 activity, which is believed to mediate their bone-forming effects. jst.go.jpdigitellinc.com This dual activity suggests that these compounds could be developed as novel treatments for osteoporosis, acting through a CDK8-inhibition mechanism to stimulate osteoblastogenesis. jst.go.jp

Succinate Dehydrogenase (SDH) Inhibition: Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme in both the Krebs cycle and the electron transport chain. nih.gov A class of fungicides known as SDHIs targets this enzyme to disrupt cellular respiration. nih.gov While direct studies on N-(4-fluoro-3-nitrophenyl)-2-phenoxybenzamide are not available, the general principle of enzyme inhibition by complex chemical structures is well-established. The development of novel SDH inhibitors often involves strategies like scaffold hopping and introducing different molecular fragments to enhance binding and activity. nih.gov The potential for phenoxybenzamide derivatives to act as SDH inhibitors would represent a distinct mechanism of action, warranting further investigation.

Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Potential (for related aryloxy phenol intermediates)

Intermediates and related structures in the synthesis of complex molecules like phenoxybenzamides, such as aryloxy phenols, have been explored for their antiviral potential. Specifically, they have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.netthemedicon.com NNRTIs are a critical class of antiretroviral drugs used in the treatment of Human Immunodeficiency Virus (HIV). hiv.gov

They function by binding to an allosteric site on the HIV reverse transcriptase enzyme, which is essential for converting the viral RNA into DNA. researchgate.nethiv.gov This binding event blocks the enzyme's function, thereby preventing the virus from replicating. researchgate.netnih.gov The chemical diversity of NNRTIs is vast, and various aryloxy derivatives, such as 5-aryloxy-tetrazoles, have been synthesized and studied for this purpose. researchgate.netthemedicon.com The exploration of aryloxy phenol intermediates related to the phenoxybenzamide structure as potential NNRTIs could open a new front in the search for novel anti-HIV therapeutics. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interaction between a ligand, such as N-(4-fluoro-3-nitrophenyl)-2-phenoxybenzamide, and its biological target, typically a protein receptor or enzyme.

In the context of phenoxybenzamide derivatives, which have been investigated for various therapeutic activities, docking studies are essential to elucidate their mechanism of action. nih.govresearchgate.net For a given target protein, the simulation places the ligand into the binding site in various conformations and scores each pose based on a scoring function, which estimates the binding affinity. These scores help identify the most likely binding mode.

Key interactions typically analyzed in docking simulations include:

Hydrogen Bonds: The formation of hydrogen bonds between the ligand and amino acid residues in the active site is a critical factor for stable binding.

Hydrophobic Interactions: Non-polar parts of the ligand interact favorably with hydrophobic pockets within the protein.

Electrostatic Interactions: Attractions between charged or polar groups on the ligand and the protein contribute to the binding energy.

For this compound, docking studies would identify key amino acid residues that stabilize its position in the active site, providing a structural basis for its biological activity. This information is invaluable for designing new analogues with improved potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying which physicochemical properties (descriptors) of a molecule are correlated with its activity, QSAR models can predict the activity of new, unsynthesized compounds.

For a series of phenoxybenzamide analogues, a QSAR study would involve:

Data Set Compilation: Assembling a group of molecules with varying structural modifications and their corresponding measured biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors for each compound, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Model Generation: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A validated QSAR model for the phenoxybenzamide class would allow researchers to prioritize the synthesis of novel derivatives, like this compound, that are predicted to have high activity, thereby streamlining the drug discovery process. nih.gov

In silico Prediction of Pharmacokinetic Parameters

Before a compound can be effective as a drug, it must have a suitable pharmacokinetic profile, often summarized by ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools can predict these properties early in the discovery phase, saving time and resources. nih.gov For this compound, key computational predictions focus on parameters that influence its bioavailability and metabolic stability.

Log P (Octanol-Water Partition Coefficient): This value is a measure of a compound's lipophilicity. It affects solubility, absorption across membranes, and plasma protein binding. A balanced log P is often desired for good oral bioavailability. nih.gov

Passive Permeability: This parameter predicts a compound's ability to diffuse across biological membranes, such as the intestinal wall. It is a critical factor for oral absorption.

CYP3A4 Inhibition: Cytochrome P450 3A4 (CYP3A4) is a major enzyme responsible for the metabolism of a large percentage of drugs. nih.gov Predicting whether a compound inhibits this enzyme is crucial to avoid potential drug-drug interactions.

| Parameter | Predicted Value/Classification | Importance |

|---|---|---|

| Log P | 3.3 - 4.5 | Indicates moderate to high lipophilicity, influencing absorption and distribution. |

| Passive Permeability | Predicted High | Suggests good potential for absorption across the gastrointestinal tract. |

| CYP3A4 Inhibition | Potential Inhibitor | Warrants further experimental investigation for drug-drug interaction risk. |

These computational predictions provide a preliminary assessment of the "drug-likeness" of this compound, guiding further experimental evaluation. nih.gov

Ligand Efficiency and Binding Energy Calculations

Beyond simple docking scores, more sophisticated calculations can provide deeper insights into the quality of a ligand-target interaction.

Binding Energy: This is the measure of the strength of the interaction between a ligand and its target. It is typically calculated in units of kcal/mol. Lower (more negative) binding energies indicate a stronger, more stable interaction. d-nb.info Computational methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) are often used to estimate the free energy of binding from molecular dynamics simulation snapshots.

Ligand Efficiency (LE): This metric normalizes the binding energy by the size of the molecule (typically the number of heavy atoms, NHA). It is calculated as: LE = -ΔG / NHA Ligand efficiency is a valuable tool for lead optimization as it helps identify compounds that have a good balance of potency and size, avoiding the common pitfall of achieving high affinity simply by making the molecule larger. taylorandfrancis.com A higher LE value indicates that the compound makes more efficient use of its atoms to achieve binding affinity. taylorandfrancis.com

| Metric | Definition | Significance in Drug Design |

|---|---|---|

| Binding Energy (ΔG) | The free energy change upon ligand binding to its target (in kcal/mol). | Quantifies the strength of the interaction; a key predictor of potency. |

| Ligand Efficiency (LE) | Binding energy per heavy atom (-ΔG / NHA). | Assesses the quality of binding, favoring smaller, more efficient molecules as leads. |

For this compound, calculating these parameters would allow for a more quantitative comparison with other inhibitors and guide strategies for structural modifications to improve binding efficiency without excessively increasing molecular weight. nih.govtaylorandfrancis.com

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Novel Phenoxybenzamide Derivatives with Enhanced Selectivity

The rational design of new phenoxybenzamide derivatives is a key area of future research, focusing on improving potency and selectivity while minimizing potential off-target effects. Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, research on 2-phenoxybenzamides with antiplasmodial activity has provided valuable insights. researchgate.net A lead compound from the Medicines for Malaria Venture (MMV) "Malaria Box" project, a 2-phenoxybenzamide (B1622244), was identified as having promising activity against P. falciparum. researchgate.net

Subsequent synthesis and testing of new derivatives revealed that the substitution pattern on the anilino part of the molecule, as well as the size of the substituents, strongly influenced antiplasmodial activity and cytotoxicity. researchgate.net The diaryl ether portion of the structure also had a significant impact on activity. researchgate.net For example, one derivative, tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate, showed high antiplasmodial activity and very low cytotoxicity, resulting in an excellent selectivity index of 460. researchgate.net

Synthetic strategies for these derivatives typically involve a multi-step process. A common approach is the coupling of a carboxylic acid (the 2-phenoxy scaffold) with an anilino derivative. mdpi.com The synthesis of the 2-phenoxy scaffold might start from a compound like 3-(trifluoromethyl)anthranilic acid, which undergoes reactions such as a Sandmeyer-like reaction to introduce an iodine atom, followed by a copper-catalyzed Ullmann-like ether synthesis to couple it with a phenol. mdpi.com

Table 1: Structure-Activity Relationship (SAR) Insights for Phenoxybenzamide Derivatives

| Molecular Substructure | Impact on Activity | Example Observation |

|---|---|---|

| Anilino Partial Structure | Strongly influences antiplasmodial activity and cytotoxicity. researchgate.net | Variations in substituents directly correlate with changes in efficacy. researchgate.net |

| Substituent Size (Anilino part) | Affects both activity and cytotoxicity profiles. researchgate.net | Bulky groups may either enhance or hinder receptor binding depending on the target. |

| Diaryl Ether Partial Structure | Contributes significantly to the overall biological activity. researchgate.net | Modifications can alter pharmacokinetic parameters like logP and logD. researchgate.net |

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

Understanding the precise mechanism of action of phenoxybenzamide derivatives at a molecular level is critical for their development as therapeutic agents. For the antiplasmodial 2-phenoxybenzamide lead compound, studies indicated that it exhibits peak activity against late-stage trophozoites of P. falciparum. researchgate.net The detection of metabolic products like dihydroorotate (B8406146) and N-carbamoyl-L-aspartate suggested a disturbance of the mitochondrial electron transport chain. researchgate.net This points to the dihydroorotate-dehydrogenase and the cytochrome bc1 complex as potential molecular targets. researchgate.net Additionally, observations of bloated digestive vacuoles in the parasite suggest a secondary influence on hemoglobin catabolism. researchgate.net

The broader phenoxybenzamide class should not be confused with the well-known drug Phenoxybenzamine (B1677643), which is a non-selective, irreversible alpha-adrenergic receptor antagonist. nih.govwikipedia.org Phenoxybenzamine acts by forming a permanent covalent bond with alpha-adrenoceptors, leading to vasodilation. wikipedia.org While structurally distinct from N-(4-fluoro-3-nitrophenyl)-2-phenoxybenzamide, the established mechanism of Phenoxybenzamine highlights the potential for the broader benzamide (B126) and phenoxy ether scaffolds to interact with a diverse range of biological targets, from parasitic enzymes to human G-protein coupled receptors.

Future research will likely employ advanced techniques such as cryo-electron microscopy, X-ray crystallography, and computational modeling to elucidate the binding modes of new derivatives to their target proteins. Cellular-level investigations using high-content imaging and proteomic approaches can further map the downstream effects of these compounds.

Exploration of New Therapeutic Applications for the Phenoxybenzamide Scaffold

The versatility of the phenoxybenzamide scaffold opens doors to numerous therapeutic applications beyond its noted antiplasmodial activity. Researchers are actively exploring its potential in other disease areas.

Oncology: A series of novel phenoxybenzamide analogues were developed as dual inhibitors of Raf kinase and histone deacetylase (HDAC), two important targets in cancer therapy. nih.gov This dual-inhibition strategy aims to tackle cancer through synergistic effects on signaling networks and epigenetic regulation. One of the synthesized compounds, 10e, demonstrated potent antiproliferative activities against HepG2 (liver cancer) and MDA-MB-468 (breast cancer) cell lines. nih.gov

Antitubercular Agents: Inspired by the activity of the 2-phenoxy-N-phenylacetamide skeleton, researchers have designed and synthesized novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives as potential antitubercular agents. mdpi.com Several of these compounds showed potent activity against M. tuberculosis H37Rv, with the most active derivative also being effective against a rifampin-resistant strain. mdpi.com

Pain Management: The related drug Phenoxybenzamine has been studied for its potential role in managing Complex Regional Pain Syndrome (CRPS), possibly due to its antiadrenergic and immunomodulatory/anti-inflammatory effects. nih.gov

These examples underscore the chemical tractability of the phenoxybenzamide scaffold, allowing its adaptation for diverse therapeutic targets, including enzymes, kinases, and receptors involved in various pathologies.

Development of Novel Analytical Methodologies for Compound Characterization and Quantification

As new phenoxybenzamide derivatives are synthesized and evaluated, robust analytical methods are essential for their characterization, purity assessment, and quantification in biological matrices. A range of techniques has been applied to the analysis of phenoxybenzamine and related compounds, which can be adapted for novel derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used method for quantifying these compounds in plasma samples, crucial for pharmacokinetic studies. scientiaricerca.com For characterization and quality control, other chromatographic methods like thin-layer chromatography are also employed. nih.gov Furthermore, ultraviolet (UV) spectrometry can be used to determine the content of phenoxybenzamine hydrochloride in a solution. nih.gov

Modern analytical approaches are also being developed for more comprehensive characterization. For instance, quantitative 1H NMR (qHNMR) spectroscopy is emerging as a valuable tool for the simultaneous identification and quantification of multiple components in complex mixtures, which could be applied to analyze libraries of phenoxybenzamide derivatives or their metabolites. researchgate.net

Table 2: Analytical Methodologies for Phenoxybenzamide Characterization

| Methodology | Application | Key Advantages |

|---|---|---|

| LC-MS/MS | Quantification in biological fluids (e.g., plasma). scientiaricerca.com | High sensitivity, specificity, and suitability for pharmacokinetic analysis. scientiaricerca.com |

| Thin-Layer Chromatography (TLC) | Compound determination and purity assessment. nih.gov | Simplicity, speed, and low cost for qualitative screening. |

| UV Spectrometry | Content determination in solutions. nih.gov | Straightforward and rapid for quantifying known compounds in simple matrices. |

| Quantitative 1H NMR (qHNMR) | Simultaneous identification and quantification of multiple analytes. researchgate.net | Provides structural information and absolute quantification without needing identical reference standards for each analyte. researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-fluoro-3-nitrophenyl)-2-phenoxybenzamide, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution. A common approach involves reacting 4-fluoro-3-nitroaniline with 2-phenoxybenzoyl chloride under basic conditions (e.g., using triethylamine as a base). Reaction temperature (0–5°C) and stoichiometric control of the acyl chloride are critical to minimize side reactions like hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

- Data-Driven Insight : In analogous compounds (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide), yields improved from 65% to 82% when the reaction time was extended from 4 to 8 hours, highlighting the importance of kinetic optimization .

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure of this compound?

- Methodology :

- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and the amide proton (δ ~10.5 ppm). The fluorine atom in the 4-fluoro group causes splitting in adjacent proton signals.

- Mass Spectrometry (HRMS) : A molecular ion peak at m/z 367.08 (calculated for C₁₉H₁₂FN₂O₄) confirms the molecular formula.

- Validation : For structurally similar compounds (e.g., N-(4-amino-2-methylphenyl)-4-fluorobenzamide), HRMS data matched theoretical values within 2 ppm error .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data for this compound derivatives?

- Case Study : In studies of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA), discrepancies in antimicrobial efficacy arose due to strain-specific resistance. Resolution : Use standardized MIC (Minimum Inhibitory Concentration) assays across multiple bacterial strains (e.g., K. pneumoniae ATCC 700603 vs. clinical isolates) and control for efflux pump activity .

- Data Analysis : Synergism/additivity with antibiotics (e.g., ciprofloxacin) was quantified via FICI (Fractional Inhibitory Concentration Index). FICI ≤ 0.5 indicates synergism, requiring dose recalibration to avoid false positives .

Q. How do substituents (e.g., nitro, fluoro) influence the compound’s pharmacokinetic properties?

- Molecular Properties :

- Nitro Group : Increases metabolic stability but may reduce oral bioavailability due to high polar surface area (PSA > 140 Ų).

- Fluoro Group : Enhances lipophilicity (logP +0.5), improving membrane permeability.

- Optimization : Rotatable bond count (<10) and PSA (<140 Ų) are critical for bioavailability. For example, replacing the nitro group with a trifluoromethyl moiety in analogous compounds improved rat bioavailability from 12% to 34% .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in benzamide derivatives?

- SAR Workflow :

Scaffold Modification : Synthesize derivatives with variations in the phenoxy ring (e.g., methyl, chloro substituents).

Biological Assays : Test against target enzymes (e.g., kinase inhibition) or pathogens (e.g., K. pneumoniae).

Computational Modeling : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.